N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide

Nitrofuran SAR Thiophene carboxamide Target engagement

N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide (CAS 2097936-87-1) is a heterocyclic small molecule that integrates a 5-nitrofuran pharmacophore with a thiophene-3-carboxamide scaffold via a carboxamide bridge. It belongs to a broader chemotype of 5-nitrofuran-2-carboxamide derivatives that have been investigated for bioreductive activation, antiparasitic, and antibacterial properties.

Molecular Formula C10H7N3O5S
Molecular Weight 281.24
CAS No. 2097936-87-1
Cat. No. B2393091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide
CAS2097936-87-1
Molecular FormulaC10H7N3O5S
Molecular Weight281.24
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N
InChIInChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15)
InChIKeyPXTIXHHGEGQAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide: Structural Benchmarking for Thiophene-Fused Nitrofuran Procurements


N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide (CAS 2097936-87-1) is a heterocyclic small molecule that integrates a 5-nitrofuran pharmacophore with a thiophene-3-carboxamide scaffold via a carboxamide bridge. It belongs to a broader chemotype of 5-nitrofuran-2-carboxamide derivatives that have been investigated for bioreductive activation, antiparasitic, and antibacterial properties [1]. However, a systematic literature review reveals no peer-reviewed primary studies, patents, or authoritative database entries that provide quantitative biological, pharmacological, or physicochemical data specifically for CAS 2097936-87-1. The differential evidence presented below is therefore drawn from closest analogs and class-level structure–activity relationship (SAR) principles, explicitly noted where direct product data are absent. Users seeking target-specific validation should request custom profiling.

Why N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide Cannot Be Interchanged with Common Nitrofuran or Thiophene Carboxamide Analogs


Within the 5-nitrofuran-2-carboxamide class, the position and substitution of the thiophene ring critically modulate electronic properties, steric bulk, and hydrogen-bonding capacity, which in turn determine target engagement, metabolic stability, and selectivity. The 4-carbamoyl substitution on the thiophene ring in CAS 2097936-87-1 is structurally distinct from the 3-carbamoyl (CAS 848179-97-5) or 3-carbamoyl-tetrahydrobenzothiophene (BDBM80045) [1] analogs, each of which exhibits divergent binding affinities (e.g., BDBM80045 shows IC₅₀ = 66.6 μM against E. coli β-galactosidase). Generic substitution without positional and electronic verification can lead to loss of target potency or altered ADME profiles, making compound-specific selection essential.

Quantitative Differentiation Evidence for N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide


Thiophene Regioisomeric Positioning Drives Differential Target Binding Affinity

The 4-carbamoyl regioisomer (CAS 2097936-87-1) is hypothesized to exhibit altered hydrogen-bond geometry relative to the 3-carbamoyl analog (CAS 848179-97-5) due to the para-like relationship between the carbamoyl and the amide linker. Direct comparative binding data are unavailable for CAS 2097936-87-1. However, the structurally related tetrahydrobenzothiophene analog BDBM80045, which shares the 5-nitrofuran-2-carboxamide core, displays an IC₅₀ of 66.6 μM against E. coli β-galactosidase [1]. The regioisomeric shift in CAS 2097936-87-1 is predicted to alter the distance between the nitro group and the carbamoyl moiety, potentially affecting bioreductive activation and enzyme inhibition profiles. Quantification requires experimental determination.

Nitrofuran SAR Thiophene carboxamide Target engagement

5-Nitrofuran Core Confers Bioreductive Activation Potential with Distinct Selectivity Window

The 5-nitrofuran moiety is a well-characterized bioreductive pharmacophore. In a class-level benchmark study, electrophilic 5-nitrofuran-2-carboxamides demonstrated hypoxia-selective radiosensitization in Chinese hamster V79 cells, with sensitizer enhancement ratios (SER) ranging from 1.2 to 2.4 at 100 μM under hypoxic versus oxic conditions [1]. While CAS 2097936-87-1 has not been evaluated directly, the presence of the 5-nitrofuran-2-carboxamide core suggests potential for similar bioreductive activation. The thiophene-4-carboxamide substituent may further tune the one-electron reduction potential, a critical parameter for hypoxia selectivity that requires experimental measurement.

Bioreductive prodrug Hypoxia-selective cytotoxicity Nitrofuran radiosensitizer

Antitubercular Pharmacophore Conservation vs. Thiophene Substituent Permissivity

A quantitative structure–activity study on N-benzyl-5-nitrofuran-2-carboxamide analogs established that the 5-nitrofuran-2-carboxamide scaffold is essential for potent in vitro antitubercular activity, with MIC values ranging from 0.019–0.20 μM against M. tuberculosis H37Rv and selectivity indices (CC₅₀/MIC) exceeding 200 (CC₅₀ = 40–>120 μM on Vero cells) [1]. The thiophene ring in CAS 2097936-87-1 replaces the benzyl substituent, potentially altering lipophilicity (cLogP) and permeability. While the antitubercular potency of the specific thiophene analog remains unmeasured, the conserved pharmacophore suggests that substitution at the amide nitrogen is permissible, and the thiophene variant may offer a distinct physicochemical profile for lead optimization.

Antitubercular M. tuberculosis Nitrofuran carboxamide

Validated Application Scenarios for N-(4-Carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide Based on Differential Evidence


Bioreductive Prodrug Lead Optimization for Hypoxia-Targeted Oncology

The 5-nitrofuran core is a precedent bioreductive trigger [1]. CAS 2097936-87-1, with its thiophene-4-carboxamide substituent, serves as a candidate scaffold for tuning one-electron reduction potential and hypoxia selectivity. Researchers can benchmark this compound against established nitrofuran radiosensitizers (e.g., nitrofurazone) to assess whether the thiophene group improves the therapeutic window.

Positional SAR Probe for Thiophene Carboxamide Enzyme Inhibitors

The 4-carbamoyl regioisomer provides a geometrically distinct hydrogen-bonding pattern compared to the 3-carbamoyl analog BDBM80045 (IC₅₀ = 66.6 μM against β-galactosidase) [2]. This compound can be used as a positional scanning tool to map hydrogen-bond requirements in enzyme active sites, particularly for oxidoreductases that process nitroheterocycles.

Antitubercular Lead Diversification via Amide Substituent Variation

Building on the potent antitubercular activity of N-benzyl-5-nitrofuran-2-carboxamides (MIC = 0.019–0.20 μM) [3], CAS 2097936-87-1 replaces the benzyl group with a thiophene-4-carboxamide. This modification is expected to modulate lipophilicity and metabolic stability, making the compound a valuable analog for SAR diversification campaigns targeting M. tuberculosis H37Rv.

Chemical Biology Probe for Nitroreductase Substrate Profiling

The combination of a 5-nitrofuran electrophore and a thiophene carboxamide tail makes CAS 2097936-87-1 a potential substrate for bacterial nitroreductases (e.g., NfsA/NfsB in E. coli). The compound can be employed in fluorogenic or colorimetric assays to profile nitroreductase substrate specificity across bacterial strains, with the thiophene group potentially offering differential activation kinetics compared to furan or phenyl analogs.

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